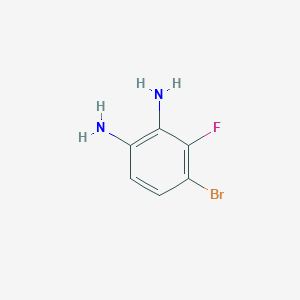

4-Bromo-3-fluorobenzene-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSHEADNOHWIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382506 | |

| Record name | 4-bromo-3-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-86-3 | |

| Record name | 4-bromo-3-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-fluorobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-3-fluorobenzene-1,2-diamine synthesis and properties

An In-depth Technical Guide to the Synthesis and Properties of 4-Bromo-3-fluorobenzene-1,2-diamine For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2][3][4] Due to the absence of a direct, published synthetic protocol, this document outlines a proposed, chemically sound two-step synthesis beginning from commercially available 4-bromo-3-fluoroaniline. The guide includes detailed, plausible experimental procedures for each synthetic step, a summary of the compound's known and predicted properties in a structured format, and a visual representation of the synthetic workflow. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

This compound is an aromatic diamine containing bromine and fluorine substituents. This unique combination of functional groups makes it a highly versatile building block in the synthesis of complex organic molecules. Its structural motifs are found in various biologically active compounds, highlighting its importance in the development of novel pharmaceuticals and agrochemicals.[1][2][3][4] This guide details a proposed synthetic route and summarizes the key physicochemical properties of this compound.

Physicochemical Properties

A summary of the known and calculated properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 886762-86-3 | |

| Molecular Formula | C₆H₆BrFN₂ | |

| Molecular Weight | 205.03 g/mol | |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water; soluble in organic solvents (predicted). | [3] |

| InChI | InChI=1S/C6H6BrFN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |

| InChIKey | ZTSHEADNOHWIMO-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C(=C1N)N)F)Br |

Proposed Synthesis

A plausible two-step synthesis for this compound is proposed, starting from 4-bromo-3-fluoroaniline. The synthetic workflow is illustrated in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-Bromo-3-fluoro-1,2-dinitrobenzene (Proposed)

This step involves the dinitration of 4-bromo-3-fluoroaniline. To control the reaction and prevent oxidation of the amino group, it is proposed to first protect the amine as an acetanilide.

Experimental Protocol (Proposed):

-

Protection of the Amino Group:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-3-fluoroaniline (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add acetic anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into ice water to precipitate the N-(4-bromo-3-fluorophenyl)acetamide.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

-

Dinitration:

-

To a clean, dry round-bottom flask, add the dried N-(4-bromo-3-fluorophenyl)acetamide (1.0 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (2.5 eq) and concentrated sulfuric acid (5.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. This crude product is the dinitroacetanilide.

-

-

Deprotection:

-

Reflux the crude dinitroacetanilide in a mixture of ethanol and concentrated hydrochloric acid until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-3-fluoro-1,2-dinitrobenzene.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Step 2: Synthesis of this compound

This step involves the reduction of the two nitro groups of 4-bromo-3-fluoro-1,2-dinitrobenzene to amino groups. Catalytic hydrogenation is a common and effective method for this transformation.[5][6][7][8]

Experimental Protocol:

-

Catalytic Hydrogenation:

-

In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 4-bromo-3-fluoro-1,2-dinitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain the pure diamine.

-

Alternative Reduction Method (SnCl₂/HCl):

-

In a round-bottom flask, suspend 4-bromo-3-fluoro-1,2-dinitrobenzene (1.0 eq) in ethanol.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 6-8 eq).

-

Heat the mixture to reflux and then slowly add concentrated hydrochloric acid dropwise.

-

Continue refluxing until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize with a concentrated sodium hydroxide solution until the tin salts precipitate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the region of 6.5-7.5 ppm, and two broad singlets for the two NH₂ groups. The coupling patterns will be influenced by the fluorine and bromine substituents. |

| ¹³C NMR | Aromatic carbons will appear in the range of 100-150 ppm. The carbon atoms attached to fluorine will show a large one-bond C-F coupling constant. |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine groups in the region of 3300-3500 cm⁻¹. C-Br and C-F stretching vibrations will also be present at lower frequencies. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (205.03 g/mol for C₆H₆BrFN₂) should be observed, with the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[9] |

| Melting Point | A sharp melting point range for the purified solid. |

Safety and Handling

This compound is expected to be a hazardous substance. Aromatic amines are often toxic and can be irritants. The starting materials and reagents used in the synthesis are corrosive and toxic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling all chemicals.

-

Ventilation: All experimental procedures should be carried out in a well-ventilated fume hood.

-

Handling of Reagents:

-

Concentrated acids (nitric and sulfuric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

-

Hydrogen gas is highly flammable and explosive. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide provides a detailed, albeit proposed, pathway for the synthesis of this compound, a compound of significant interest in medicinal and materials chemistry. The outlined procedures are based on well-established organic transformations and provide a solid foundation for the laboratory preparation of this valuable intermediate. The provided physicochemical and safety data will further aid researchers in its synthesis, handling, and application. It is recommended that the proposed dinitration step be optimized on a small scale to determine the optimal reaction conditions and regioselectivity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Bromo-3-fluoroaniline, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]

- 4. chemimpex.com [chemimpex.com]

- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 6. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. journal.uctm.edu [journal.uctm.edu]

- 9. PubChemLite - this compound (C6H6BrFN2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

The physicochemical properties of 4-Bromo-3-fluorobenzene-1,2-diamine are crucial for its handling, reactivity, and role in synthetic chemistry. A summary of its key properties is presented below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆BrFN₂ | |

| Molecular Weight | 205.03 g/mol | |

| CAS Number | 886762-86-3 | |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

| XLogP3-AA | 1.4 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a general synthetic approach can be inferred from the synthesis of analogous compounds. The most probable synthetic route would involve the reduction of a corresponding nitroaniline precursor.

General Synthesis Pathway

A plausible synthetic workflow for obtaining this compound is outlined below. This is a generalized protocol and would require optimization for specific laboratory conditions.

Caption: Generalized synthetic workflow for this compound.

Methodology:

-

Nitration: 4-Bromo-3-fluoroaniline would be carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 2-position, ortho to the amino group. The regioselectivity of this step is critical and would need to be carefully controlled.

-

Reduction: The resulting 4-bromo-3-fluoro-2-nitroaniline would then be reduced to the corresponding diamine. Common methods for this transformation include catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or reduction with metals in acidic media (e.g., iron powder in the presence of hydrochloric acid).

-

Purification: The crude this compound would likely be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy would be used to confirm the structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the aromatic protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final product. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with a UV detector to monitor the elution of the compound.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily due to its utility in constructing heterocyclic ring systems that are common motifs in drug molecules.

Kinase Inhibitors

This diamine is a precursor for the synthesis of substituted benzimidazoles, which are known to be potent kinase inhibitors. The diamine can be condensed with various aldehydes or carboxylic acids to form the benzimidazole core. The bromo and fluoro substituents on the benzene ring provide handles for further functionalization, allowing for the fine-tuning of the inhibitor's potency and selectivity.

Caption: General pathway for kinase inhibitor synthesis.

Antimicrobial Agents

The benzimidazole scaffold derived from this compound is also a common feature in many antimicrobial agents. The specific substitutions on the benzimidazole ring, which can be introduced via the diamine precursor, are crucial for the compound's antimicrobial activity and spectrum.

Factor Xa Inhibitors

There are indications that intermediates derived from similar halogenated phenylenediamines are used in the synthesis of selective Factor Xa inhibitors. Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic diseases. The role of this compound in this context would be to provide a core structure that can be elaborated to fit into the active site of the Factor Xa enzyme.

Technical Guide: 4-Bromo-3-fluorobenzene-1,2-diamine (CAS: 886762-86-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-3-fluorobenzene-1,2-diamine, a key intermediate in pharmaceutical and agrochemical research. This document consolidates its chemical and physical properties, safety data, a plausible synthetic pathway, and its application in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Properties

This compound is a substituted aromatic diamine that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern allows for selective functionalization, making it a valuable component in the construction of complex heterocyclic compounds.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 886762-86-3 | [2] |

| Molecular Formula | C₆H₆BrFN₂ | [2] |

| Molecular Weight | 205.03 g/mol | [2][3] |

| Appearance | Light brown to off-white crystalline solid | [4] |

| Melting Point | 50°C (for the related compound 4-Bromo-3-fluoroaniline) | [4] |

| Boiling Point | 240°C (for the related compound 4-Bromo-3-fluoroaniline) | [4] |

| Density | 1.7 g/cm³ (for the related compound 4-Bromo-3-fluoroaniline) | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [4] |

| Storage | 2-8°C, sealed, dry, light-proof.[1] |

Synthesis and Characterization

A general procedure for the synthesis of a related compound, 4-bromobenzene-1,2-diamine, involves the bromination of o-phenylenediamine.[5] A similar strategy, starting with 3-fluoro-o-phenylenediamine, could potentially yield the target compound.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Characterization:

Upon synthesis, the compound would be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would exhibit complex splitting patterns due to coupling with both ¹⁹F and adjacent protons. The amine protons would likely appear as broad singlets. |

| ¹³C NMR | The carbon spectrum would show distinct signals for each of the six aromatic carbons, with the carbons attached to fluorine and bromine exhibiting characteristic shifts. The C-F coupling would be observable. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (205.03 g/mol ), with a characteristic isotopic pattern for the bromine atom. |

| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching. |

Applications in Drug Discovery: Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[1] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Inhibitors that block the activity of specific kinases can therefore be effective anti-cancer agents.

The diamine functionality of this compound allows for the construction of various heterocyclic scaffolds that are common in kinase inhibitors, such as benzimidazoles.

Example Application: Synthesis of B-Raf Kinase Inhibitors

B-Raf is a serine/threonine-protein kinase that is frequently mutated in melanoma and other cancers.[6] The V600E mutation in B-Raf leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival.[7] B-Raf inhibitors are designed to block the activity of this mutated kinase.

The synthesis of certain B-Raf inhibitors involves the use of substituted phenylenediamines to construct the core of the inhibitor molecule. While a specific example starting from this compound is not explicitly detailed in the readily available literature, its structure is highly amenable to the synthesis of analogues of known B-Raf inhibitors.

B-Raf Signaling Pathway and Inhibition:

Caption: Simplified B-Raf/MEK/ERK signaling pathway and the point of intervention for B-Raf inhibitors.

Experimental Protocols

While a specific, detailed protocol for the synthesis of a kinase inhibitor using this compound is proprietary to pharmaceutical research, a general experimental workflow for a key reaction step, such as the formation of a benzimidazole core, is provided below.

General Protocol for Benzimidazole Formation:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Add the desired aldehyde or carboxylic acid derivative (1 equivalent). If using a carboxylic acid, a coupling agent like EDC or DCC may be required.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired benzimidazole derivative.

Workflow for Benzimidazole Synthesis:

Caption: General experimental workflow for the synthesis of a benzimidazole derivative.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

This technical guide serves as a starting point for researchers and drug development professionals working with this compound. Further investigation into proprietary literature and patents may provide more specific and detailed experimental procedures and applications.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C6H6BrFN2 | CID 2783203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H6BrFN2) [pubchemlite.lcsb.uni.lu]

- 4. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]

- 5. Synthesis routes of 4-Bromobenzene-1,2-diamine [benchchem.com]

- 6. Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Physicochemical Analysis of 4-Bromo-3-fluorobenzene-1,2-diamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorobenzene-1,2-diamine is a halogenated aromatic amine that holds potential as a versatile building block in medicinal chemistry and materials science. Its distinct substitution pattern, featuring vicinal amino groups alongside bromine and fluorine atoms, offers multiple reaction sites for the synthesis of complex heterocyclic structures and other functionalized molecules. This technical guide provides a summary of the available physicochemical data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrFN₂ | PubChem[1] |

| Molecular Weight | 205.03 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 886762-86-3 | PubChem[1] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available in the surveyed scientific literature and databases. Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. The expected spectral characteristics are outlined below based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the four protons of the two amino groups. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating amino groups.

-

¹³C NMR: The carbon NMR spectrum should display six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be significantly affected by the attached functional groups, with the carbon atoms bonded to bromine, fluorine, and nitrogen showing characteristic shifts.

-

¹⁹F NMR: The fluorine NMR spectrum would provide a specific signal for the single fluorine atom, with coupling to adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-N stretching, C-H stretching of the aromatic ring, and C-Br and C-F stretching vibrations at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and spectroscopic characterization of this compound are not available in the searched resources. General synthetic methods for similar halogenated anilines often involve multi-step processes, including nitration, reduction, and halogenation reactions.

Logical Workflow for Characterization

The logical workflow for the full spectroscopic characterization of a newly synthesized batch of this compound would follow a standard procedure to ensure structural integrity and purity.

Caption: Workflow for the synthesis and spectroscopic characterization.

Signaling Pathways and Biological Activity

There is currently no information available in the searched scientific literature regarding the involvement of this compound in any specific signaling pathways or its detailed biological activities. Its utility is primarily described as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Conclusion

This compound represents a chemical entity with significant potential for synthetic applications in drug discovery and materials science. However, a comprehensive understanding of its properties is currently limited by the lack of publicly available experimental spectroscopic data and detailed synthetic protocols. Further research is required to fully characterize this compound and explore its potential applications. The workflow and expected spectral features outlined in this guide provide a foundational framework for researchers undertaking such investigations.

References

Navigating the Solubility of 4-Bromo-3-fluorobenzene-1,2-diamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-3-fluorobenzene-1,2-diamine, a key intermediate in pharmaceutical and agrochemical synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on the principles of chemical structure and polarity, alongside a detailed experimental protocol for determining its solubility in various organic solvents. This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their work.

Core Concepts: Predicting Solubility

The solubility of this compound is governed by its molecular structure, which features a benzene ring substituted with two adjacent amine (-NH2) groups, a bromine atom, and a fluorine atom. The amine groups are capable of hydrogen bonding, imparting a degree of polarity to the molecule. However, the larger, nonpolar benzene ring and the hydrophobic nature of the halogen substituents significantly influence its overall solubility.

Qualitative Solubility Profile

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The amine groups can form hydrogen bonds with the hydroxyl group of methanol. |

| Ethanol | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. | |

| Isopropanol | Moderately Soluble | Increased steric hindrance compared to methanol and ethanol may slightly reduce solubility. | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact with the polar amine groups. |

| Acetonitrile | Soluble | The polar nitrile group can engage in dipole-dipole interactions. | |

| Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. | |

| Nonpolar | Toluene | Slightly Soluble | The aromatic ring of toluene can interact with the benzene ring of the solute via π-π stacking, but the polar groups may limit solubility. |

| Hexane | Insoluble | The nonpolar nature of hexane makes it a poor solvent for the polar amine groups. | |

| Halogenated | Dichloromethane (DCM) | Soluble | The polar C-Cl bonds can interact with the polar groups of the solute, and the overall molecule is a good solvent for many organic compounds. |

| Chloroform | Soluble | Similar to dichloromethane, it is a good solvent for many organic compounds, including those with polar functional groups. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Temperature probe

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection:

-

Once equilibrium is established, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically compatible syringe filter. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered supernatant into a pre-weighed evaporation dish or vial. Record the exact mass of the empty container.

-

Carefully evaporate the solvent from the dish. This can be done in a fume hood at ambient temperature, or more rapidly in an oven or vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the mass of the empty dish from the mass of the dish with the dried solute.

-

The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100 g), or moles of solute per liter of solution (mol/L).

-

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

References

In-Depth Technical Guide: 4-Bromo-3-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-fluorobenzene-1,2-diamine is a halogenated aromatic amine that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure is of significant interest to researchers in medicinal chemistry and materials science for the development of novel bioactive molecules and functional materials. This guide provides a summary of the available physicochemical properties and outlines a general methodology for the determination of its crystal structure, a critical aspect for understanding its solid-state properties and for structure-based drug design. Despite a comprehensive search of available scientific literature and crystallographic databases, the specific experimental crystal structure of this compound has not been publicly reported. Therefore, this document presents a generalized experimental workflow for its determination.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆BrFN₂ | PubChem[2] |

| Molecular Weight | 205.03 g/mol | PubChem[2] |

| CAS Number | 886762-86-3 | ChemicalBook[3] |

| Appearance | Solid (predicted) | - |

| Storage | 2-8°C, sealed, dry, light-proof | MySkinRecipes[4] |

Synthesis and Crystallization: A General Protocol

While a specific protocol for the crystallization of this compound is not available in the reviewed literature, a general approach for the synthesis of related bromo-diaminobenzene compounds involves the bromination of the corresponding phenylenediamine. For instance, 4-Bromobenzene-1,2-diamine can be synthesized from o-phenylenediamine.[5]

A generalized protocol for obtaining single crystals of a compound like this compound suitable for X-ray diffraction would involve the following steps:

-

Purification of the Compound: The synthesized this compound should be purified to the highest possible degree using techniques such as column chromatography or recrystallization from a suitable solvent system.

-

Solvent Screening: A range of solvents and solvent mixtures should be screened to determine the optimal conditions for crystal growth. This typically involves dissolving the compound in a solvent at an elevated temperature and allowing it to cool slowly.

-

Crystallization Techniques: Several techniques can be employed to grow high-quality single crystals:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the solution can induce crystallization.

-

Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled to a lower temperature, reducing the solubility and promoting crystal formation.

-

Proposed Workflow for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a standard single-crystal X-ray diffraction workflow. This process is crucial for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state.

Caption: A generalized workflow for the determination of the crystal structure of a small molecule.

Significance in Drug Discovery and Materials Science

The structural information that would be obtained from the crystal structure analysis of this compound is highly valuable. In drug discovery, it would enable the rational design of more potent and selective inhibitors, for example, by understanding the intermolecular interactions with a target protein. In materials science, knowledge of the crystal packing would inform the design of novel organic materials with desired electronic and photophysical properties.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined and reported, this guide provides the foundational knowledge and a clear methodological pathway for its elucidation. The determination of its three-dimensional structure is a critical step towards unlocking its full potential as a versatile building block in the development of new therapeutics and advanced materials. Further research into the synthesis of high-quality single crystals is strongly encouraged to enable this important structural analysis.

References

- 1. PubChemLite - this compound (C6H6BrFN2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C6H6BrFN2 | CID 2783203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-3-fluorophenylene-1,2-diamine, 3,4-Diamino-2-fluorobromobenzene | 886762-86-3 [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. Synthesis routes of 4-Bromobenzene-1,2-diamine [benchchem.com]

Commercial suppliers of 4-Bromo-3-fluorobenzene-1,2-diamine

Technical Guide: 4-Bromo-3-fluorobenzene-1,2-diamine

Overview and Chemical Properties

This compound is a halogenated aromatic amine that serves as a crucial intermediate and building block in organic synthesis. Its distinct substitution pattern, featuring adjacent amino groups along with bromo and fluoro moieties, makes it a valuable precursor for constructing complex heterocyclic compounds.[1] It is particularly significant in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules.[1]

Chemical Structure:

Key Properties:

-

Molecular Formula: C₆H₆BrFN₂[2]

-

Molecular Weight: 205.03 g/mol [2]

-

Synonyms: 4-bromo-3-fluoro-1,2-benzenediamine, 3,4-Diamino-2-fluorobromobenzene[2][3]

Commercial Availability and Suppliers

The procurement of high-purity starting materials is critical for reproducible research and development. This compound is available from a variety of specialized chemical suppliers. Purity levels typically range from 97% to over 99%. Pricing and availability are subject to change and should be confirmed directly with the vendors.

The following table summarizes data from several potential commercial sources.

| Supplier Platform / Vendor | Purity | Available Quantities | Notes |

| ChemicalBook | Typically ≥99%[3] | Bulk (kg)[3] | Lists multiple suppliers, primarily based in Asia.[3] |

| MySkinRecipes | 98%[1] | 100mg, 250mg, 500mg, 1g, 5g[1] | Provides smaller, research-focused quantities.[1] |

| Apollo Scientific | Varies | 250mg[4] | A well-known supplier of research chemicals. |

| BLD Pharm | Varies | Varies | A global supplier of research chemicals. |

| MolPort | Varies | Varies | A marketplace listing products from various suppliers. |

This table is a representative summary. Researchers should consult supplier websites for real-time pricing, stock levels, and detailed specifications.

Synthetic Applications and Experimental Protocols

The primary application of this compound is in the synthesis of substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The condensation of an ortho-phenylenediamine, such as the title compound, with an aldehyde is a common and effective method for forming this heterocyclic system.[5][6]

Protocol: Synthesis of 6-Bromo-7-fluoro-2-substituted-1H-benzimidazole

This protocol describes a general procedure for the cyclocondensation of this compound with a generic aldehyde (R-CHO).

Reaction Scheme:

C₆H₆BrFN₂ + R-CHO → C₇H₄BrFN₂(R) + H₂O

Materials and Reagents:

-

This compound (1.0 equivalent)

-

Aldehyde (R-CHO) (1.0-1.2 equivalents)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 equivalent) or Acetic Acid

-

Solvent: Ethanol, or Dimethylformamide (DMF)

-

Silica gel for chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq.) in ethanol (approx. 0.1-0.2 M concentration).

-

Addition of Reagents: Add the selected aldehyde (1.0-1.2 eq.) to the solution, followed by the catalyst (e.g., p-TSA, 0.1 eq.).

-

Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain stirring.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting diamine spot is consumed (typically 4-12 hours).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualized Workflows and Pathways

Supplier Selection Workflow

The diagram below outlines a logical process for selecting and procuring this compound for a research project.

General Synthetic Pathway

This diagram illustrates the core synthetic application of this compound in the formation of a benzimidazole ring system.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C6H6BrFN2 | CID 2783203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-3-fluorophenylene-1,2-diamine, 3,4-Diamino-2-fluorobromobenzene | 886762-86-3 [chemicalbook.com]

- 4. 3-BROMO-4-FLUOROBENZENE-12-DIAMINE 250MG - PC49003-250MG [dabos.com]

- 5. nbinno.com [nbinno.com]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity and Stability of 4-Bromo-3-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-fluorobenzene-1,2-diamine is a key intermediate in the synthesis of a variety of heterocyclic compounds with significant applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene ring, offers versatile reactivity for the construction of complex molecules, particularly kinase inhibitors and antimicrobial agents. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols for its common reactions and a summary of its known stability characteristics.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 886762-86-3 | [1][2] |

| Molecular Formula | C₆H₆BrFN₂ | [1][3] |

| Molecular Weight | 205.03 g/mol | [1][3] |

| Appearance | Solid | |

| Purity | Typically >98% | [4] |

| Storage | 2-8°C, sealed, dry, light-proof | [3][4] |

Stability and Handling

Proper storage and handling are crucial to maintain the integrity and ensure the safety of this compound.

Stability: While specific quantitative data on the thermal decomposition of this compound is not readily available in the public domain, information from safety data sheets (SDS) for structurally related compounds suggests that it is a stable solid under recommended storage conditions.[5] Avoidance of high temperatures and exposure to light is recommended to prevent potential degradation.[3][4] Halogenated organic compounds, in general, can decompose at elevated temperatures.[6]

Handling Precautions: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause serious eye irritation and may cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[7]

Incompatibilities: Information on specific chemical incompatibilities is limited. However, as an aromatic amine, it is prudent to avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides to prevent vigorous or exothermic reactions.[7]

Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around the two adjacent amino groups, which readily undergo cyclocondensation reactions with various electrophiles to form heterocyclic systems. The bromine and fluorine substituents on the aromatic ring can also be utilized for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, although these are less common for this specific diamine.

The primary synthetic utility of this compound lies in the preparation of benzimidazoles and quinoxalines, which are important scaffolds in medicinal chemistry.[4][8][9]

Synthesis of Benzimidazoles

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. The reaction of this compound with aldehydes or carboxylic acids is a common method for the synthesis of 6-bromo-5-fluoro-1H-benzimidazoles.

Experimental Protocol: Synthesis of 2-Substituted-6-bromo-5-fluoro-1H-benzimidazoles

This protocol is a general procedure adapted from the synthesis of similar benzimidazole derivatives.[10][11]

-

Materials:

-

This compound (1.0 mmol)

-

Substituted aldehyde (1.0 mmol)

-

Ethanol (10 mL)

-

Sodium metabisulfite (Na₂S₂O₅) (0.5 mmol) (as an oxidizing agent)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound and the substituted aldehyde in ethanol.

-

Add sodium metabisulfite to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the desired 2-substituted-6-bromo-5-fluoro-1H-benzimidazole.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

-

Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse pharmacological properties, including antimicrobial and anticancer activities.[8][9] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis of 6-Bromo-7-fluoroquinoxaline

This protocol is a general procedure based on the synthesis of similar quinoxaline derivatives.[12]

-

Materials:

-

This compound (1.0 mmol)

-

Glyoxal (40% aqueous solution, 1.1 mmol)

-

Ethanol or Acetic Acid (10 mL)

-

-

Procedure:

-

Dissolve this compound in ethanol or acetic acid in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound (e.g., glyoxal) to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure 6-bromo-7-fluoroquinoxaline.

-

Confirm the structure of the product by spectroscopic methods.

-

Role in Drug Discovery and Development

The fluorinated and brominated phenylenediamine core of this compound is a valuable starting point for the synthesis of bioactive molecules.

Kinase Inhibitors: Derivatives of this diamine have been explored as kinase inhibitors.[4][13] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The benzimidazole and quinoxaline scaffolds derived from this diamine can be further functionalized to target the ATP-binding site of specific kinases, thereby inhibiting their activity.[14][15] The presence of the fluorine atom can enhance binding affinity and improve pharmacokinetic properties of the resulting inhibitors.

Antimicrobial Agents: Quinoxaline derivatives synthesized from this compound have shown promise as antimicrobial agents.[8][9] The planar quinoxaline ring system can intercalate with bacterial DNA, while the substituents can be modified to enhance potency and spectrum of activity.

Conclusion

This compound is a versatile and valuable building block for the synthesis of heterocyclic compounds with significant potential in drug discovery and materials science. Its predictable reactivity in cyclocondensation reactions allows for the efficient construction of benzimidazole and quinoxaline scaffolds. While general stability and handling guidelines are available, further quantitative studies on its thermal stability and reactivity kinetics would be beneficial for process optimization and safety assessment. The continued exploration of derivatives of this compound is expected to yield novel candidates for therapeutic intervention, particularly in the areas of oncology and infectious diseases.

References

- 1. This compound | C6H6BrFN2 | CID 2783203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-fluorophenylene-1,2-diamine, 3,4-Diamino-2-fluorobromobenzene | 886762-86-3 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. echemi.com [echemi.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. ripublication.com [ripublication.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Multi kinase inhibitors [otavachemicals.com]

- 14. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Applications of 4-Bromo-3-fluorobenzene-1,2-diamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide explores the significant potential of 4-bromo-3-fluorobenzene-1,2-diamine as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring both bromine and fluorine atoms on a phenylenediamine scaffold, offers a valuable starting point for the synthesis of diverse heterocyclic compounds with promising therapeutic applications. This document outlines its utility in developing kinase inhibitors, anticancer agents, and antimicrobial compounds, supported by experimental data and protocols for key synthetic and biological evaluations.

Core Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of complex heterocyclic structures, which are prevalent in many therapeutic agents. The presence of the bromine and fluorine atoms can significantly influence the physicochemical properties of the resulting molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The primary areas of application for derivatives of this compound are in oncology and infectious diseases.

Kinase Inhibitors

The 4-bromo-3-fluorophenyl motif is a key feature in several potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique electronic properties conferred by the halogen substituents can enhance the binding of these inhibitors to the ATP-binding pocket of kinases.

Derivatives of bromo- and fluoro-substituted anilines have been successfully developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are key targets in cancer therapy. For instance, Vandetanib, a marketed drug, incorporates a 4-bromo-2-fluorophenyl group and effectively inhibits both VEGFR-2 and EGFR.[1]

Aurora Kinase B (AURKB) is another important target in oncology, playing a crucial role in cell cycle regulation. Novel quinazoline derivatives featuring a 3-fluorophenyl moiety have been identified as potent and selective AURKB inhibitors, demonstrating oral activity in preclinical models.[4][5]

Quantitative Data for Representative Kinase Inhibitors

| Compound Class | Target Kinase(s) | IC50 / ED50 | Reference |

| Quinazoline Derivative | VEGFR-2, EGFR | IC50 = 30 nM (VEGFR-2) | [1] |

| Quinazoline Derivative | Aurora Kinase B | Sub-nanomolar (enzymatic) | [4][5] |

| Thiazole-2-amine Derivative | ROCK II | IC50 = 20 nM |

Anticancer Agents

Beyond kinase inhibition, derivatives of halogenated phenylenediamines have demonstrated broad anticancer activity through various mechanisms, including the induction of apoptosis.

Numerous studies have shown that compounds containing bromo- and fluoro-substituted aromatic rings exhibit potent cytotoxicity against a range of human cancer cell lines. For example, certain 4-aryl-1,4-dihydropyridine derivatives have shown significant activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells.[6] Similarly, substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogs have displayed potent growth inhibitory activity with ED50 values in the nanomolar range.[7]

Quantitative Data for Representative Anticancer Agents

| Compound Class | Cell Line | IC50 / ED50 | Reference |

| 4-Aryl-1,4-dihydropyridine | HeLa | IC50 = 2.3 µM | [6] |

| 4-Aryl-1,4-dihydropyridine | MCF-7 | IC50 = 5.7 µM | [6] |

| Substituted benzo[h]chromen-2-one | Various | ED50 = 0.008 - 0.32 µM | [7] |

| Phenylacetamide-1H-imidazol-5-one | HCT116 | IC50 = 0.294 µM | [8] |

| Phenylacetamide-1H-imidazol-5-one | HL60 | IC50 = 0.362 µM | [8] |

Antimicrobial Agents

The structural features of this compound also make it a valuable precursor for the synthesis of novel antimicrobial agents. The presence of halogens can enhance the lipophilicity and membrane permeability of compounds, which is often beneficial for antimicrobial activity.

Derivatives such as 1,3,4-oxadiazoles and flavonoids incorporating bromo and chloro substituents have demonstrated significant inhibitory activity against various bacterial and fungal strains.[9][10] Furthermore, 4-bromo-1H-indazole derivatives have been developed as inhibitors of the bacterial cell division protein FtsZ, showing potent activity against several bacterial species, including resistant strains.[11]

Quantitative Data for Representative Antimicrobial Agents

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 4-Bromo-1H-indazole derivative | S. pyogenes PS | 4 | [11] |

| Fluorinated benzimidazole | S. aureus | 156.25 | [7] |

| Fluorinated benzimidazole | C. albicans | 78.125 | [7] |

Experimental Protocols

This protocol describes a common method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines, such as this compound, and an aldehyde.

-

Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine (1 equivalent) and the desired aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reaction Conditions: Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to the mixture. Heat the reaction to reflux (approximately 80°C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, reduce the solvent volume under reduced pressure and add water to induce precipitation.

-

Purification: Wash the crude product with cold water and a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired benzimidazole.

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Caption: General workflow for the synthesis and biological evaluation of benzimidazole derivatives.

Caption: Inhibition of pro-survival signaling pathways by bromo-fluoro-phenyl derivatives.

References

- 1. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadinstitute.org [broadinstitute.org]

- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A One-Pot Radio-synthesis of [18F]PARPi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Benzimidazole synthesis [organic-chemistry.org]

- 11. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Benzimidazoles using 4-Bromo-3-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals. Their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties, make them a subject of intense research in drug discovery and development. The unique substitution pattern of 4-Bromo-3-fluorobenzene-1,2-diamine offers a strategic starting point for the synthesis of novel benzimidazole derivatives. The presence of the bromo and fluoro substituents provides opportunities for further functionalization and can significantly influence the biological activity and pharmacokinetic properties of the final compounds. These halogenated benzimidazoles are valuable intermediates in the development of targeted therapies, such as kinase inhibitors.[1] This document provides detailed protocols for the synthesis of 5-bromo-6-fluoro-substituted benzimidazoles from this compound.

Synthetic Pathways Overview

The primary methods for synthesizing the benzimidazole scaffold from this compound involve the condensation of the diamine with a one-carbon electrophile. The two main approaches detailed in these notes are the reaction with aldehydes followed by oxidative cyclization and the direct condensation with carboxylic acids or their derivatives (Phillips condensation).

Diagram of Synthetic Pathways

Caption: General synthetic routes to 2-substituted-5-bromo-6-fluoro-1H-benzimidazoles.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-6-fluoro-2-(substituted-phenyl)-1H-benzimidazoles via Aldehyde Condensation

This protocol is adapted from the synthesis of analogous bromo-benzimidazoles and is a general procedure for the condensation of o-phenylenediamines with aromatic aldehydes.

Reaction Scheme:

Diagram of Aldehyde Condensation Workflow

Caption: Workflow for the synthesis of 2-aryl-5-bromo-6-fluoro-1H-benzimidazoles.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 2-nitrobenzaldehyde)

-

Montmorillonite K10

-

Ethanol

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq.), the desired aromatic aldehyde (1.1 eq.), and Montmorillonite K10 (10% w/w of the diamine) in ethanol.

-

Stir the reaction mixture at room temperature for approximately 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture to remove the catalyst and wash the solid with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and evaporate the solvent to yield the 2-substituted-5-bromo-6-fluoro-1H-benzimidazole.

Quantitative Data:

| Aldehyde | Product | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 2-Nitrobenzaldehyde | 5-Bromo-2-(2-nitrophenyl)-1H-benzimidazole* | Montmorillonite K10 | Ethanol | 4 | 85 |

*Note: This data is for the reaction with 4-bromo-1,2-benzenediamine. Yields with this compound are expected to be similar.

Protocol 2: Microwave-Assisted Synthesis of 2-Substituted-5-bromo-6-fluoro-1H-benzimidazoles from Carboxylic Acids

This protocol is a general and efficient method for the condensation of o-phenylenediamines with carboxylic acids, accelerated by microwave irradiation.[2]

Reaction Scheme:

Diagram of Microwave-Assisted Synthesis Workflow

Caption: Workflow for the microwave-assisted synthesis of 2-substituted-5-bromo-6-fluoro-1H-benzimidazoles.

Materials:

-

This compound

-

Carboxylic acid (aliphatic or aromatic)

-

Hydrochloric acid (4 M)

-

Ethanol

-

Water

Procedure:

-

In a microwave-safe vessel, thoroughly mix this compound (1.0 mmol) and the desired carboxylic acid (1.0 mmol).

-

Add two drops of 4 M hydrochloric acid to the mixture.

-

Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 50%) for 1.5 to 4 minutes. The reaction time will depend on the specific carboxylic acid used.

-

Monitor the reaction for completion by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Recrystallize the crude product from a mixture of ethanol and water (e.g., 50:50 v/v) to obtain the pure 2-substituted-5-bromo-6-fluoro-1H-benzimidazole.

Quantitative Data (General yields for benzimidazole synthesis):

| Carboxylic Acid (R-COOH) | Product (R-group) | Time (min) | Yield (%) | Reference |

| Acetic Acid | Methyl | 1.5 | 95 | |

| Butyric Acid | Propyl | 2.0 | 90 | |

| Octanoic Acid | Heptyl | 3.0 | 85 | |

| 4-Nitrobenzoic Acid | 4-Nitrophenyl | 4.0 | 80 |

*Note: This data is for the reaction with o-phenylenediamine. Yields with this compound are expected to be in a similar range.

Applications in Drug Development

The 5-bromo-6-fluoro-benzimidazole scaffold is a valuable building block in medicinal chemistry. The bromine atom serves as a handle for further modifications through cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The fluorine atom can enhance metabolic stability and binding affinity to biological targets. These compounds are of particular interest in the development of:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted benzimidazole core that interacts with the ATP-binding site of the enzyme.

-

Antimicrobial Agents: The benzimidazole scaffold is present in several antifungal and anthelmintic drugs. The bromo and fluoro substituents can modulate the antimicrobial spectrum and potency.

-

Antiviral Compounds: Substituted benzimidazoles have shown activity against a range of viruses.

Conclusion

The synthesis of 5-bromo-6-fluoro-substituted benzimidazoles from this compound can be achieved through efficient and versatile methods. The reaction with aldehydes provides a straightforward route to 2-aryl substituted derivatives, while microwave-assisted condensation with carboxylic acids offers a rapid and high-yielding alternative for a broader range of 2-substituted analogs. These protocols provide a solid foundation for the exploration of this important class of compounds in drug discovery and development.

References

Application Notes and Protocols for Condensation Reactions of 4-Bromo-3-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of 6-bromo-5-fluoro-1H-benzo[d]imidazole derivatives through condensation reactions of 4-Bromo-3-fluorobenzene-1,2-diamine with various electrophilic partners. The resulting benzimidazole scaffold is a key structural motif in numerous pharmacologically active compounds.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The synthesis of substituted benzimidazoles is a cornerstone of medicinal chemistry and drug discovery. A common and effective method for their preparation is the condensation of an o-phenylenediamine derivative with a carboxylic acid or an aldehyde.

This document outlines two primary protocols for the condensation of this compound, a versatile building block for introducing bromine and fluorine substituents into the benzimidazole core. These halogens can significantly influence the physicochemical properties and biological activity of the final compounds, making this diamine a valuable starting material in the development of novel therapeutic agents.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 6-bromo-5-fluoro-1H-benzo[d]imidazole derivatives. The data is based on analogous condensation reactions of substituted o-phenylenediamines and should be considered illustrative. Optimization may be required for specific substrates.

| Product | Reagent | Solvent | Catalyst/Oxidant | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 6-Bromo-5-fluoro-1H-benzo[d]imidazole | Formic Acid | Formic Acid | - | 2 - 4 | 100-110 (Reflux) | ~85-95 |

| 6-Bromo-5-fluoro-2-phenyl-1H-benzo[d]imidazole | Benzaldehyde | Ethanol | Sodium Metabisulfite | 4 - 6 | 78 (Reflux) | ~70-80 |

| 6-Bromo-5-fluoro-2-(4-methylphenyl)-1H-benzo[d]imidazole | p-Tolualdehyde | Ethanol | Sodium Metabisulfite | 4 - 6 | 78 (Reflux) | ~75-85 |

| 6-Bromo-5-fluoro-2-(4-chlorophenyl)-1H-benzo[d]imidazole | 4-Chlorobenzaldehyde | Ethanol | Sodium Metabisulfite | 4 - 6 | 78 (Reflux) | ~70-80 |

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-5-fluoro-1H-benzo[d]imidazole via Condensation with Formic Acid (Phillips-Ladenburg Reaction)

This protocol describes the cyclocondensation of this compound with formic acid to yield 6-Bromo-5-fluoro-1H-benzo[d]imidazole.

Materials:

-

This compound

-

Formic acid (98-100%)

-

Saturated sodium bicarbonate solution

-

Ice-cold water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in 10 volumes of formic acid.

-

Heat the mixture to reflux (approximately 100-110 °C) with stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing ice-cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.

-

Collect the precipitated solid by filtration using a Buchner funnel.

-

Wash the solid with cold water.

-

Dry the product under vacuum to yield 6-Bromo-5-fluoro-1H-benzo[d]imidazole.

Protocol 2: Synthesis of 2-Aryl-6-bromo-5-fluoro-1H-benzo[d]imidazoles via Condensation with Aromatic Aldehydes

This protocol outlines the synthesis of 2-aryl-substituted 6-bromo-5-fluoro-1H-benzo[d]imidazoles from this compound and various aromatic aldehydes.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, p-tolualdehyde, 4-chlorobenzaldehyde) (1.0 - 1.1 equivalents)

-

Sodium metabisulfite (Na₂S₂O₅) (0.5 equivalents)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

Procedure:

-

To a solution of this compound (1.0 equivalent) in ethanol in a round-bottom flask, add the aromatic aldehyde (1.0 - 1.1 equivalents).

-

Add sodium metabisulfite (0.5 equivalents) to the mixture.

-

Heat the reaction mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the crude product by filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 2-aryl-6-bromo-5-fluoro-1H-benzo[d]imidazole.

Visualizations

The following diagrams illustrate the general experimental workflows for the condensation reactions.

Caption: Workflow for Condensation with Formic Acid.

Caption: Workflow for Condensation with Aromatic Aldehydes.

Application Notes: 4-Bromo-3-fluorobenzene-1,2-diamine as a Versatile Building Block for Potent Kinase Inhibitors

Introduction

4-Bromo-3-fluorobenzene-1,2-diamine is a key chemical intermediate employed in the synthesis of a variety of bioactive molecules, particularly in the development of kinase inhibitors for targeted cancer therapy.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and two adjacent amino groups, provides a versatile scaffold for the construction of complex heterocyclic systems. This diamine is particularly valuable for the synthesis of substituted benzimidazoles, a privileged core structure in many kinase inhibitors that effectively targets the ATP-binding site of various kinases.

The presence of the fluorine atom can enhance the binding affinity and modulate the physicochemical properties of the final inhibitor, while the bromine atom serves as a convenient handle for further chemical modifications through cross-coupling reactions. This allows for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.